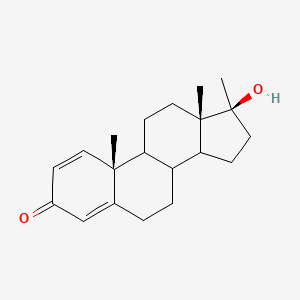

Methandrostenolone (Metandienone)

Description

BenchChem offers high-quality Methandrostenolone (Metandienone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methandrostenolone (Metandienone) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(10R,13S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15?,16?,17?,18-,19-,20-/m0/s1 |

InChI Key |

XWALNWXLMVGSFR-GAKWCIEDSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4=CC(=O)C=C[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Foundational & Exploratory

Historical development of Methandrostenolone for scientific research

An In-Depth Technical Guide on the Historical Development of Methandrostenolone for Scientific Research

Abstract

This technical guide provides a comprehensive overview of the historical development of Methandrostenolone (Dianabol) for scientific research. It covers its initial synthesis, early medical applications, and subsequent transition into a substance of interest for performance enhancement. The document details its pharmacology, mechanism of action, and key findings from foundational scientific studies. Quantitative data from historical experiments are presented in tabular format, and detailed experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear understanding for researchers, scientists, and drug development professionals.

Introduction

Methandrostenolone, also known as metandienone and commonly sold under the brand name Dianabol, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1][2] First synthesized in 1955 by researchers at CIBA laboratories in Basel, Switzerland, it was introduced to the U.S. market in 1958.[2] Initially developed for medical purposes, its potent anabolic properties led to its widespread use in sports and bodybuilding.[1][3] This guide explores the scientific journey of Methandrostenolone, from its therapeutic origins to its status as a controlled substance, focusing on the technical data and experimental foundations that have shaped our understanding of this compound.

Historical Development and Synthesis

Discovery and Initial Medical Applications

The development of Methandrostenolone was a significant milestone in the broader history of anabolic steroid research, which began with the synthesis of testosterone in 1935.[4] Dr. John Bosley Ziegler, in collaboration with the CIBA pharmaceutical company, developed Methandrostenolone in the 1950s.[1][3] The primary goal was to create a compound with significant muscle-building (anabolic) properties but with fewer masculinizing (androgenic) effects than testosterone.[4]

Initial medical research found it effective for treating conditions characterized by muscle wasting and catabolism.[1][3] It was prescribed to burn victims to promote skin growth and to the elderly to reverse the effects of osteoporosis.[2] Early clinical dosages were typically 5 to 10 mg per day for men and 2.5 mg per day for women.[2]

Transition to Non-Medical Use and Regulation

The potent anabolic effects of Methandrostenolone quickly garnered attention beyond its medical applications.[3] It became one of the first and most widely used AAS among athletes and weightlifters seeking to enhance muscle mass and strength.[2] This non-medical use grew rapidly in the 1960s and 1970s.[4]

Concerns over its misuse and potential health risks led to increased scrutiny. The US Food and Drug Administration (FDA) eventually pressured CIBA to withdraw Dianabol from the U.S. market in 1983, and its approval was officially revoked in 1985.[2] Subsequently, under the Anabolic Steroids Control Act of 1990, non-medical use was outlawed in the United States, and it is now classified as a controlled substance in many countries.[2]

Chemical Synthesis

Methandrostenolone is a 17α-alkylated derivative of testosterone with a double bond between carbon 1 and 2. This modification reduces its androgenic activity relative to its anabolic effects and allows it to be orally active.

Historically and in modern production, several synthesis methods exist:

-

Microbiological Bioconversion: One method involves the bioconversion of 17α-methyltestosterone using the microorganism Arthrobacter simplex. This process creates the 1,2-dehydrogenation necessary to form methandienone.[5]

-

Chemical Synthesis: A multi-step chemical process starting from Mestanlone can also be employed. This involves a double bromination at the 2,4-positions, followed by a double debromination reaction to introduce the necessary double bonds, yielding the final product.[6]

Pharmacology and Mechanism of Action

Androgen Receptor Activation

Methandrostenolone exerts its effects primarily by binding to and activating the androgen receptor (AR), the biological target of androgens like testosterone.[2][7] This interaction is the foundational step for its anabolic and androgenic effects. Upon entering the cell, Methandrostenolone binds to the AR in the cytoplasm, causing a conformational change. The activated receptor-hormone complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes involved in protein synthesis and cellular growth.[3]

Anabolic and Androgenic Effects

The primary mechanism behind Methandrostenolone's muscle-building capacity is its ability to dramatically increase protein synthesis and enhance nitrogen retention within muscle cells.[1][2][7] Nitrogen is a crucial component of amino acids, the building blocks of protein. A positive nitrogen balance, where nitrogen intake exceeds excretion, is an indicator of an anabolic state conducive to muscle growth.[1][3]

While designed to have a favorable anabolic-to-androgenic ratio, it still possesses moderate androgenic effects, which can lead to the development of secondary male characteristics.[2][3] It also has moderate estrogenic effects.[2]

Metabolism

Upon oral administration, Methandrostenolone is metabolized in the liver.[7] Human excretion studies have shown that 6β-hydroxylation is a major metabolic pathway for Methandrostenolone.[8] The identification of its metabolites, such as 17-epi-methandienone and 6β-hydroxy-17-epi-methandienone, is crucial for anti-doping tests.

Key Experimental Data and Protocols

Quantitative Effects on Body Composition

Early scientific research aimed to quantify the anabolic effects of Methandrostenolone. The data below is summarized from a key 1976 study that investigated its impact on athletes undergoing training.

| Parameter | Dosage | Duration | Result | Study Population |

| Body Weight | 100 mg/day | 6 weeks | Mean increase of 3.3 kg | 11 athletic men |

| Body Potassium | 100 mg/day | 6 weeks | Mean increase of 420 mmol | 11 athletic men |

| Body Composition | 100 mg/day | 6 weeks | Weight gain confined to lean body mass | 11 athletic men |

| Therapeutic Use | 5-10 mg/day | N/A | Standard clinical dose for men | Patients with hypogonadism |

| Therapeutic Use | 2.5 mg/day | N/A | Standard clinical dose for women | N/A |

Data sourced from Hervey et al. (1976) and medical archives.[2][9]

Protocol: Clinical Trial on Athletic Performance (1976)

This protocol is based on the methodology described in the 1976 study by Hervey et al., which was a foundational piece of research into the effects of Methandrostenolone on athletes.

-

Objective: To determine if Methandrostenolone has a true anabolic effect in men undergoing athletic training.

-

Study Design: A double-blind, crossover clinical trial.

-

Participants: 11 healthy athletic men.

-

Methodology:

-

Treatment Periods: Each subject participated in two 6-week periods of weight training.

-

Intervention: In one period, subjects received 100 mg/day of Methandrostenolone. In the other period, they received a placebo. The order was randomized.

-

Measurements: A comprehensive set of measurements was taken at the beginning and end of each 6-week period.

-

Primary Endpoints:

-

Body Weight and Composition: Measured to assess changes in lean and fat mass.

-

Total Body Potassium: Measured as an index of lean tissue accumulation.[9]

-

Muscular Strength and Performance: Assessed through standardized strength tests.

-

-

Secondary Endpoints:

-

Endocrine Function: Plasma testosterone and cortisol concentrations were measured to assess hormonal impact.[9]

-

-

-

Results: The study found significant increases in weight and body potassium with Methandrostenolone compared to placebo, suggesting an anabolic effect. However, no significant difference in strength or performance improvement was noted between the drug and placebo periods.[9]

Protocol: Human Metabolism Study

This generalized protocol is based on methodologies used to identify anabolic steroid metabolites for anti-doping purposes, as described in research on Methandrostenolone metabolism.

-

Objective: To identify the major urinary metabolites of a single oral dose of Methandrostenolone in humans.

-

Study Design: Human excretion study.

-

Participants: Healthy male volunteers.

-

Methodology:

-

Administration: A single, standardized oral dose of Methandrostenolone is administered to each participant.

-

Sample Collection: Urine samples are collected from each participant at timed intervals (e.g., 0-8 hours, 8-24 hours, 24-48 hours) post-administration.

-

Sample Preparation:

-

Urine samples undergo enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

-

The unconjugated steroids are then extracted using liquid-liquid extraction or solid-phase extraction.

-

The extracted compounds are derivatized (e.g., trimethylsilylation) to improve their volatility and thermal stability for analysis.

-

-

Analysis: The prepared samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical structures of the metabolites.[8]

-

-

Expected Outcome: Identification and characterization of metabolites, such as 6β-hydroxy methandienone, which serves as a long-term marker for Methandrostenolone use.[8]

Signaling and Experimental Workflow Visualizations

References

- 1. A Systematic Review of Methandrostenolone [athenaeumpub.com]

- 2. Metandienone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. swolverine.com [swolverine.com]

- 5. Synthesis of Methandrostenolone_Chemicalbook [chemicalbook.com]

- 6. CN107501373A - A kind of preparation method of danabol - Google Patents [patents.google.com]

- 7. What is the mechanism of Metandienone? [synapse.patsnap.com]

- 8. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Anabolic" effects of methandienone in men undergoing athletic training - PubMed [pubmed.ncbi.nlm.nih.gov]

Methandrostenolone's Mechanism of Action on Androgen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandrostenolone (B1676361), a synthetic anabolic-androgenic steroid (AAS), exerts its physiological effects primarily through interaction with the androgen receptor (AR). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning methandrostenolone's action, with a focus on its binding to the AR, subsequent signaling pathways, and downstream effects on protein synthesis and nitrogen retention. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular events to serve as a comprehensive resource for research and drug development professionals.

Introduction

Methandrostenolone, first synthesized in the 1950s, is a derivative of testosterone (B1683101) with modifications designed to enhance its anabolic properties and oral bioavailability. It interacts with androgen receptors, leading to a cascade of cellular events that promote muscle growth and nitrogen retention.[1][2] Despite its historical therapeutic applications, its use is now predominantly associated with performance enhancement in athletic and bodybuilding communities. A thorough understanding of its mechanism of action at the molecular level is crucial for the scientific community to contextualize its physiological effects and potential therapeutic applications or misuse.

Interaction with the Androgen Receptor

The primary mechanism of action for methandrostenolone is its function as an agonist to the androgen receptor (AR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[2]

Binding Affinity

Methandrostenolone binds to the ligand-binding domain (LBD) of the AR. While specific dissociation constant (Kd) or IC50 values for methandrostenolone are not consistently reported in publicly available literature, studies indicate that it is a low-affinity ligand for the rat recombinant AR compared to other anabolic steroids.[3] One study reported its relative binding affinity (RBA) to be less than 0.05 compared to the high-affinity synthetic androgen, methyltrienolone (B1676529) (MT). In contrast, a molecular docking study suggested that among a selection of synthetic anabolic steroids, methandrostenolone possesses the highest binding energy for the human androgen receptor ligand-binding domain (hARLBD).

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Binding Energy (Qualitative) |

| Methandrostenolone (Methanedienone) | < 0.05 | Highest among select synthetic steroids |

| Dihydrotestosterone (DHT) | Not directly compared in the same study | High Affinity Ligand |

| Testosterone | Lower than MT | High Affinity Ligand |

This table summarizes the available data on the binding affinity of methandrostenolone to the androgen receptor. It is important to note the limited availability of precise quantitative values.

Receptor Activation and Nuclear Translocation

Upon binding to methandrostenolone, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), and dimerizes. This activated ligand-receptor complex then translocates from the cytoplasm into the nucleus.

Downstream Signaling and Physiological Effects

In the nucleus, the methandrostenolone-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anabolic effects of the steroid.

Increased Protein Synthesis

A primary consequence of AR activation by methandrostenolone is the upregulation of genes involved in protein synthesis.[1][2] This leads to an increased rate of protein accretion in skeletal muscle, contributing to hypertrophy. Studies in rats have shown that administration of methandrostenolone results in an increased content of myofibrillar and sarcoplasmic proteins in skeletal muscle.[1]

| Parameter | Effect of Methandrostenolone | Reference |

| Muscle Protein Content | Increased myosin, myofibrillar, and sarcoplasmic fractions | [1] |

| RNA-Polymerase Activity | Increased in skeletal muscle nuclei | [1] |

This table summarizes the qualitative effects of methandrostenolone on markers of protein synthesis.

Enhanced Nitrogen Retention

Methandrostenolone promotes a positive nitrogen balance, a state where nitrogen intake exceeds nitrogen excretion.[2][4] This is indicative of an anabolic state, as nitrogen is a fundamental component of amino acids, the building blocks of proteins. Enhanced nitrogen retention provides the necessary substrate for the increased rate of protein synthesis. A study on patients undergoing peritoneal dialysis showed that methandrostenolone administration markedly enhanced nitrogen balance.[4]

| Study Population | Dosage | Effect on Nitrogen Balance | Reference |

| Patients on peritoneal dialysis | Not specified in abstract | Markedly enhanced | [4] |

| Men undergoing athletic training | 100 mg/day for 6 weeks | Significant increase | [5] |

This table presents quantitative findings from studies investigating the effect of methandrostenolone on nitrogen balance.

Experimental Protocols

The following sections outline representative methodologies for key experiments used to elucidate the mechanism of action of methandrostenolone.

Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor.

Objective: To determine the relative binding affinity of methandrostenolone for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

-

Rat prostate cytosol (source of AR)

-

[³H]-R1881 (methyltrienolone) as the radioligand

-

Unlabeled methandrostenolone

-

Low-salt TEDG buffer (Tris-EDTA-DTT-Glycerol)

-

Hydroxyapatite (B223615) (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Cytosol: Prepare rat prostate cytosol containing the androgen receptor.

-

Competitive Binding Incubation: In duplicate tubes, incubate a fixed concentration of [³H]-R1881 with increasing concentrations of unlabeled methandrostenolone and a constant amount of cytosol preparation. Include control tubes for total binding (only [³H]-R1881) and non-specific binding (³H]-R1881 with a large excess of unlabeled R1881).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP.

-

Quantification: Wash the HAP pellets to remove unbound radioligand. Resuspend the pellets in ethanol (B145695) and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of methandrostenolone. Plot the percentage of specific binding against the logarithm of the methandrostenolone concentration to determine the IC50 value (the concentration of methandrostenolone that inhibits 50% of the specific binding of [³H]-R1881).

Luciferase Reporter Gene Assay for AR Transactivation

This protocol describes a cell-based assay to measure the ability of methandrostenolone to activate the androgen receptor and induce gene expression.

Objective: To quantify the dose-dependent activation of the androgen receptor by methandrostenolone.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, PC3)

-

An androgen receptor expression vector

-

A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter)

-

A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Cell culture medium and reagents

-

Transfection reagent

-

Methandrostenolone

-

Luciferase assay reagents

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the chosen cell line and co-transfect the cells with the AR expression vector, the luciferase reporter vector, and the control vector.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of methandrostenolone. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

-

Luciferase Assay: Measure the activity of both the experimental (Firefly) and control (Renilla) luciferases in the cell lysates using a luminometer and appropriate luciferase assay reagents.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the methandrostenolone concentration to determine the EC50 value (the concentration of methandrostenolone that produces 50% of the maximal response).

Measurement of Muscle Protein Synthesis (Flooding Dose Technique)

This in vivo protocol is a common method for determining the rate of muscle protein synthesis.

Objective: To quantify the effect of methandrostenolone on the rate of skeletal muscle protein synthesis in a preclinical model.

Materials:

-

Experimental animals (e.g., rats)

-

Methandrostenolone

-

A stable isotope-labeled amino acid tracer (e.g., L-[¹³C₆]-phenylalanine)

-

Anesthesia (if required for tissue collection)

-

Homogenization buffer

-

Equipment for tissue processing and analysis (e.g., GC-MS or LC-MS/MS)

Procedure:

-

Animal Treatment: Administer methandrostenolone or a vehicle control to the experimental animals for a specified period.

-

Tracer Administration: Administer a "flooding dose" of the labeled amino acid tracer. This large dose ensures rapid equilibration of the tracer in the precursor pools.

-

Tissue Collection: At a specific time point after tracer administration, collect skeletal muscle tissue samples.

-

Sample Processing: Homogenize the muscle tissue and precipitate the proteins. Hydrolyze the protein pellet to release the constituent amino acids.

-

Analysis: Measure the enrichment of the labeled amino acid in the tissue-free precursor pool and in the protein hydrolysate using mass spectrometry.

-

Calculation: Calculate the fractional synthetic rate (FSR) of muscle protein, typically expressed as the percentage of muscle protein synthesized per hour.

Nitrogen Balance Study

This protocol outlines the principles of a nitrogen balance study to assess the anabolic effects of methandrostenolone.

Objective: To determine the effect of methandrostenolone on whole-body protein metabolism by measuring nitrogen intake and excretion.

Procedure:

-

Acclimatization and Baseline: House subjects in a metabolic ward and provide a controlled diet with a known amount of protein (and therefore nitrogen). After an acclimatization period, collect all urine and feces for a baseline period to determine nitrogen excretion.

-

Treatment Period: Administer methandrostenolone at a specified dose and continue the controlled diet. Continue to collect all urine and feces.

-

Sample Analysis: Analyze the nitrogen content of the diet, urine, and feces using methods such as the Kjeldahl method.

-

Calculation: Calculate nitrogen balance as: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen).

Conclusion

Methandrostenolone's mechanism of action is centered on its agonistic activity at the androgen receptor. This interaction initiates a signaling cascade that culminates in increased gene transcription, leading to enhanced muscle protein synthesis and a positive nitrogen balance. While the qualitative aspects of this mechanism are well-understood, there is a notable lack of precise, publicly available quantitative data regarding its binding affinity and dose-dependent effects on protein synthesis. The experimental protocols detailed in this guide provide a framework for the rigorous scientific investigation required to further elucidate the quantitative pharmacology of methandrostenolone and other anabolic-androgenic steroids. Such data is essential for a comprehensive understanding of their physiological and potential pathological effects.

References

- 1. Metabolic effects of anabolic steroid on skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Systematic Review of Methandrostenolone [athenaeumpub.com]

- 3. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Effects of methandienone on the performance and body composition of men undergoing athletic training - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Fate of Methandrostenolone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methandrostenolone (B1676361), a potent synthetic anabolic-androgenic steroid (AAS), has been a subject of interest in both veterinary medicine and drug development due to its significant effects on protein metabolism and muscle growth. Understanding its pharmacokinetic (PK) and metabolic profile in various animal models is crucial for evaluating its efficacy, safety, and potential for misuse. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of methandrostenolone in key animal models, with a focus on data presentation, experimental protocols, and the visualization of metabolic pathways.

Pharmacokinetics of Methandrostenolone

Quantitative pharmacokinetic data for methandrostenolone in animal models is limited in the publicly available scientific literature. However, some studies provide valuable insights into its plasma concentrations and those of its metabolites. The following tables summarize the available quantitative data.

Table 1: Estimated Peak Plasma Concentrations of Methandrostenolone and its Metabolite in Horses

| Analyte | Animal 1 Peak Concentration (pg/mL) | Animal 2 Peak Concentration (pg/mL) |

| Methandrostenolone | 6,000 | 11,100 |

| Methyltestosterone | 25.4 | 40.5 |

Data from a multi-dose oral administration study in two Thoroughbred horses.

Due to the scarcity of comprehensive pharmacokinetic studies on methandrostenolone, data from structurally similar 17α-alkylated anabolic steroids, such as boldenone (B1667361) and stanozolol (B1681124), can provide a comparative context for their behavior in horses.

Table 2: Pharmacokinetic Parameters of Boldenone and Stanozolol in Horses Following Intramuscular Administration

| Steroid | Dose (mg/kg) | Cmax (pg/mL) | T1/2 absorption (h) | T1/2 elimination (h) | AUC (ng·h/mL) |

| Boldenone | 1.1 | 1127.8 | 8.5 | 123.0 | 274.8 |

| Stanozolol | 0.55 | 4118.2 | - | 82.1 | 700.1 |

Cmax: Maximum plasma concentration; T1/2: Half-life; AUC: Area under the curve.[1][2]

Metabolism of Methandrostenolone

The biotransformation of methandrostenolone is extensive and involves multiple enzymatic pathways, primarily occurring in the liver. The metabolic processes aim to increase the water solubility of the compound to facilitate its excretion. The main metabolic reactions include hydroxylation, reduction, and epimerization, followed by conjugation.

Metabolic Pathways in Horses

In horses, methandrostenolone undergoes significant phase I and phase II metabolism.

-

Phase I Metabolism: The primary phase I metabolic pathways involve:

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the steroid nucleus. Key hydroxylated metabolites identified in horse urine include 6β-hydroxymethandienone (B1165182) and 16β-hydroxymethandienone.[3] Dihydroxylated metabolites have also been detected.[3]

-

Reduction: The reduction of the A-ring of the steroid.[1]

-

Epimerization: A change in the stereochemistry at the C17 position, leading to the formation of 17-epimethandienone.[4]

-

-

Phase II Metabolism: Phase I metabolites, as well as the parent compound to a lesser extent, are conjugated with glucuronic acid or sulfate (B86663) to form water-soluble glucuronide and sulfate conjugates, which are then excreted in the urine.[1]

The following diagram illustrates the major metabolic pathways of methandrostenolone in the horse.

In Vitro Metabolism in Bovine Hepatocytes

Studies using monolayer cultures of bovine hepatocytes have demonstrated that methandienone is extensively metabolized. After a 24-hour incubation period, approximately 83% of the parent compound was converted into various metabolites. The major metabolite identified was 6β-hydroxymethandienone, accounting for 24% of the metabolites formed.[5] This indicates that hydroxylation is a key metabolic pathway in cattle as well.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable and reproducible study of methandrostenolone pharmacokinetics and metabolism. The following sections outline key methodologies.

Animal Administration and Sample Collection Protocol (Rat Model)

This protocol describes a general procedure for the oral administration of methandrostenolone to rats and subsequent blood sample collection for pharmacokinetic analysis.

Analytical Protocol: GC-MS Analysis of Urinary Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of steroid metabolites in urine. The following protocol outlines the key steps.

-

Enzymatic Hydrolysis: To analyze both free and conjugated steroids, urine samples are typically subjected to enzymatic hydrolysis to cleave the glucuronide and sulfate moieties.

-

To 2 mL of urine, add an internal standard.

-

Add β-glucuronidase/arylsulfatase enzyme solution.

-

Incubate at an appropriate temperature and duration (e.g., 50°C for 1 hour).

-

-

Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analytes of interest.[6]

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water and a low percentage of organic solvent to remove interferences.

-

Elute the steroids with an appropriate organic solvent (e.g., methanol or a mixture of ethyl acetate (B1210297) and isopropanol).

-

-

Derivatization: To improve the volatility and thermal stability of the steroid metabolites for GC-MS analysis, a derivatization step is necessary. This typically involves a two-step process:

-

Methoximation: Converts keto groups to methoximes. Incubate the dried extract with a methoxyamine hydrochloride solution.

-

Silylation: Converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.[7]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the metabolites.

-

The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.

-

The following diagram illustrates the general workflow for GC-MS analysis of urinary steroid metabolites.

References

- 1. madbarn.com [madbarn.com]

- 2. Pharmacokinetics of boldenone and stanozolol and the results of quantification of anabolic and androgenic steroids in race horses and nonrace horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The action of methandrostenolone and ecdysterone on the physical endurance of animals and on protein metabolism in the skeletal muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of metabolites of the anabolic steroid methandienone formed by bovine hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

Early Studies on the Anabolic Effects of Methandrostenolone: A Technical Guide

An In-depth Examination of the Foundational Research into the Anabolic Properties of Methandrostenolone for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the early clinical and experimental studies that first characterized the anabolic effects of Methandrostenolone, a synthetic anabolic-androgenic steroid developed in the 1950s. The following sections detail the quantitative data from this seminal research, the experimental protocols employed, and the contemporary understanding of the signaling pathways involved.

Quantitative Data from Early Clinical Trials

The initial research into Methandrostenolone's anabolic potential focused on its impact on nitrogen retention, body weight, and lean body mass. The data from these foundational studies are summarized below for comparative analysis.

| Study (Year) | Dosage | Duration | Key Findings |

| Almqvist et al. (1961) | 5, 10, and 25 mg/day | Not specified | 5 mg/day was sufficient to induce significant nitrogen and calcium retention. Higher doses did not produce a greater effect. |

| Hervey et al. (1976) | 100 mg/day | 6 weeks | Mean weight gain of 3.3 kg. Significant increase in total body potassium (420 mmol), indicating an increase in lean body mass. |

| Hervey et al. (1981) | 100 mg/day | 6 weeks | Mean weight gain of 2.3 kg. Significant increases in total body nitrogen (255 g) and potassium (436 mmol). |

Experimental Protocols of Key Early Studies

The methodologies employed in these early investigations laid the groundwork for future research into anabolic steroids. Below are the detailed protocols for the pivotal studies cited.

Metabolic Balance Studies (Almqvist et al., 1961)

-

Objective: To determine the effective dose of Methandrostenolone for inducing nitrogen and calcium retention.

-

Subjects: The specific number and characteristics of the subjects were not detailed in the available abstract.

-

Methodology:

-

Metabolic Balance: Subjects were maintained on a controlled diet, and urine and feces were collected to measure nitrogen and calcium excretion. The difference between intake and excretion determined the net balance.

-

Dosage Regimen: Graded doses of 5, 10, and 25 mg of Methandrostenolone were administered orally per day.

-

-

Outcome Measures:

-

Nitrogen Balance: Measured to assess protein anabolism. A positive nitrogen balance indicates that protein synthesis exceeds protein breakdown.

-

Calcium Balance: Measured to assess the effects on bone metabolism.

-

Studies in Athletes Undergoing Training (Hervey et al., 1976 & 1981)

-

Objective: To investigate the anabolic effects of Methandrostenolone in conjunction with athletic training.

-

Subjects: Male athletes actively engaged in weight training.

-

Methodology:

-

Study Design: A double-blind, placebo-controlled crossover design was utilized.

-

Dosage: 100 mg of Methandrostenolone was administered orally per day for a period of 6 weeks.

-

Training Regimen: While the specific details of the training program were not fully elucidated in the abstracts, subjects were engaged in regular weight training throughout the study.

-

-

Outcome Measures:

-

Body Weight: Measured to assess overall changes in mass.

-

Total Body Potassium: In the 1970s, this was a common method to estimate lean body mass. It was measured using whole-body counters that detect the natural gamma-ray emissions from the isotope potassium-40.

-

Total Body Nitrogen: This was a direct measure of the body's total protein content. In the 1970s, this was often determined through in vivo neutron activation analysis, a technique that involves bombarding the body with neutrons and measuring the resulting gamma rays emitted from nitrogen atoms.

-

Early Understanding of Anabolic Signaling Pathways

The prevailing hypothesis in the 1960s and early 1970s regarding the mechanism of action of anabolic steroids like Methandrostenolone centered on the interaction with a specific cellular receptor.

The Androgen Receptor-Mediated Mechanism

The anabolic effects of Methandrostenolone were understood to be initiated by its binding to the androgen receptor (AR) within target tissues, primarily skeletal muscle. The proposed signaling cascade, as conceptualized during that era, is depicted below.

Caption: Early 1960s-70s model of Methandrostenolone's anabolic action.

This early model posited that the binding of Methandrostenolone to the androgen receptor created a complex that would then translocate into the cell nucleus. Inside the nucleus, this complex was thought to interact with DNA, leading to an increase in the transcription of specific genes. This, in turn, was believed to enhance the activity of RNA polymerase, resulting in greater production of messenger RNA (mRNA). The increased mRNA would then be translated by ribosomes in the cytoplasm, leading to a higher rate of protein synthesis, particularly of contractile proteins like actin and myosin. This overall increase in protein synthesis was considered the biochemical basis for the observed increases in muscle mass and positive nitrogen balance.

Experimental Workflow for Assessing Anabolic Effects

The typical experimental workflow for the early human studies on Methandrostenolone involved a multi-stage process to quantify its anabolic impact.

Caption: Typical workflow of early anabolic steroid clinical trials.

This workflow illustrates the key stages of the early clinical trials. Following subject recruitment and baseline measurements, participants would enter the intervention phase where they received either Methandrostenolone or a placebo, often in a double-blind manner. For studies involving athletes, a concurrent training regimen was a critical component. After the intervention period, follow-up measurements were taken to assess any changes. In some studies, a crossover design was used, where subjects would switch from the drug to the placebo (or vice versa) after a washout period, allowing each subject to act as their own control. Finally, the collected data was analyzed to determine the statistical significance of the observed effects.

An In-depth Technical Guide on the Discovery and Initial Medical Applications of Dianabol (Methandrostenolone)

Introduction

Methandrostenolone (B1676361), widely known by its trade name Dianabol, is a synthetic anabolic-androgenic steroid that marked a pivotal moment in the history of performance-enhancing drugs and therapeutic endocrinology. Developed in the 1950s, its creation was driven by the desire to separate the anabolic (muscle-building) properties of testosterone (B1683101) from its androgenic (masculinizing) effects. This guide provides a technical overview of the discovery of Dianabol, its mechanism of action, and its initial applications in medicine, supported by available data from early clinical investigations.

Discovery and Development

The development of Dianabol is credited to Dr. John Bosley Ziegler, an American physician, in collaboration with CIBA Pharmaceuticals.[1][2] The impetus for its creation arose from the Cold War rivalry, particularly in the realm of international sports.[2][3] In the mid-1950s, it became apparent that Soviet athletes were utilizing testosterone to gain a competitive advantage in weightlifting.[2][4] Dr. Ziegler sought to develop a compound that would provide similar anabolic benefits to American athletes but with fewer androgenic side effects.[4][5]

This research led to the synthesis of methandrostenolone, which was structurally designed to be orally active and possess a higher anabolic to androgenic ratio compared to testosterone.[6] CIBA filed for a U.S. patent in 1957 and began marketing the drug as Dianabol in 1958.[1]

Mechanism of Action: Androgen Receptor Signaling

Dianabol exerts its effects primarily by binding to and activating the androgen receptor (AR).[7][8] The signaling cascade is as follows:

-

Cellular Entry and Receptor Binding: Dianabol, being a lipid-soluble molecule, diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm.[7]

-

Conformational Change and Nuclear Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This activated receptor-ligand complex then translocates into the cell nucleus.[7]

-

DNA Binding and Gene Transcription: Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[7]

-

Modulation of Protein Synthesis: This binding event modulates the transcription of various genes, leading to an increase in the synthesis of proteins, particularly those involved in muscle tissue growth.[8] This enhanced protein synthesis, coupled with increased nitrogen retention and glycogenolysis, forms the basis of its anabolic effects.[8]

Dianabol Androgen Receptor Signaling Pathway

Initial Medical Applications and Clinical Data

Dianabol was initially approved for several therapeutic uses, leveraging its anabolic properties to treat various conditions.

Treatment of Osteoporosis in Postmenopausal Women

Dianabol was investigated for its potential to counteract bone loss in postmenopausal osteoporosis.

Quantitative Data Summary

| Study Duration | Patient Population | Dosage | Key Findings | Reference |

| 26 months | Postmenopausal osteoporotic females | Not specified | Total Body Calcium (TBC) increased by 2% in the treated group and decreased by 3% in the placebo group. | [9] |

| 24 months | Postmenopausal osteoporotic females | Not specified | No significant changes in bone mass were observed. | [10] |

| 9 months | Elderly patients (mean age 79.5 years) | 2.5 mg/day | Reduced osteoporotic activity and increased muscular mass. | [11] |

Experimental Protocol: Generalized from Clinical Trials

The studies on osteoporosis were generally designed as double-blind, placebo-controlled trials.

Generalized Workflow for Osteoporosis Clinical Trials

Treatment of Pituitary-Deficient Dwarfism

Dianabol was used to promote growth in children with pituitary hormone deficiencies.

Quantitative Data Summary

| Patient Population | Dosage | Basal Growth Velocity (mean) | Growth Velocity with Dianabol (mean) | Growth Velocity with Dianabol + Growth Hormone (mean) | Reference |

| 6 patients with multiple pituitary hormone deficiencies | 0.02-0.05 mg/kg/day | 2.8 cm/year | 5.0 cm/year | 9.3 cm/year | [12] |

Experimental Protocol

The study involved administering separate courses of methandrostenolone and growth hormone, followed by a combined therapy to evaluate the effects on linear growth. A significant drawback noted was the rapid acceleration in skeletal maturation with the combined therapy.[12]

Management of Muscle Wasting and Negative Nitrogen Balance

A primary application of Dianabol was to reverse catabolic states and promote a positive nitrogen balance, which is crucial for muscle maintenance and growth.

Quantitative Data Summary from Studies on Men Undergoing Athletic Training

| Study Duration | Patient Population | Dosage | Key Findings | Reference |

| 6 weeks | Male weightlifters | 100 mg/day | Mean weight gain of 3.3 kg; significant increases in total body potassium and muscle size compared to placebo. | [13] |

| 6 weeks | 7 male weightlifters | 100 mg/day | Mean weight gain of 2.3 kg; significant increases in total body potassium (436 mmol) and total body nitrogen (255 g). | [14][15] |

Experimental Protocol: Double-Blind Crossover Study

These studies were often designed as double-blind, crossover experiments.

Generalized Workflow for a Double-Blind Crossover Trial

Treatment of Burn Victims

Conclusion

The discovery of Dianabol in the 1950s represented a significant advancement in steroid chemistry, providing a potent oral anabolic agent. Its initial medical applications in treating osteoporosis, pituitary-deficient dwarfism, muscle wasting, and burns demonstrated its therapeutic potential in promoting anabolism. However, the potent nature of Dianabol also led to its widespread use for performance enhancement in sports, which eventually overshadowed its medical utility and led to its classification as a controlled substance in many countries.[1] The early clinical studies, while lacking the rigorous design of modern trials, provided foundational data on the effects of methandrostenolone on the human body.

References

- 1. Metandienone - Wikipedia [en.wikipedia.org]

- 2. John Bosley Ziegler - Wikipedia [en.wikipedia.org]

- 3. medium.com [medium.com]

- 4. The doctor who brought steroids to America. [slate.com]

- 5. Steroids | TIME [time.com]

- 6. swolverine.com [swolverine.com]

- 7. A Systematic Review of Methandrostenolone [athenaeumpub.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of methandrostenolone on postmenopausal bone wasting as assessed by changes in total bone mineral mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Changes in body composition following therapy of osteoporosis with methandrostenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium, vitamin D and anabolic steroid in treatment of aged bones: double-blind placebo-controlled long-term clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The combined effect of growth hormone and methandrostenolone on the linear growth of patients with multiple pituitary hormone deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of methandienone on the performance and body composition of men undergoing athletic training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 16. [Topical action on an anabolic steroid (methandrostenolone) on the healing process of non extensive second and third degree burns] - PubMed [pubmed.ncbi.nlm.nih.gov]

Metandienone: A Technical Examination of its Anabolic to Androgenic Ratio

Metandienone, a synthetic derivative of testosterone, is an anabolic-androgenic steroid (AAS) developed for therapeutic purposes, such as treating muscle-wasting conditions.[1] It rapidly gained popularity among athletes and bodybuilders for its potent effects on muscle mass and strength.[1][2][3][4] This technical guide provides an in-depth analysis of the anabolic to androgenic ratio of Metandienone, detailing its mechanism of action, the experimental protocols for determining its effects, and the associated signaling pathways.

Mechanism of Action

Metandienone exerts its effects primarily through its interaction with the androgen receptor (AR).[1][5][6] Upon oral administration, it is metabolized in the liver and binds to ARs in various tissues, including skeletal muscle.[1][6] This binding initiates a cascade of cellular events leading to increased protein synthesis and nitrogen retention, creating an anabolic environment conducive to muscle growth.[1][6][7] Metandienone also enhances glycogenolysis, the breakdown of glycogen (B147801) into glucose, providing a readily available energy source for muscle activity.[1][6][7]

While Metandienone is a potent activator of the AR, studies have shown that it possesses a significantly lower binding affinity for the receptor compared to testosterone.[8][9] Despite this lower affinity, it demonstrates strong anabolic effects in vivo.[8][9]

Experimental Determination of Anabolic and Androgenic Effects

The anabolic to androgenic ratio of a steroid is a critical determinant of its therapeutic index and side-effect profile. This ratio is typically determined using the Hershberger assay, an in vivo bioassay in castrated male rats.[10][11][12][13][14]

The Hershberger Assay Protocol

The Hershberger assay evaluates the androgenic and anabolic activity of a substance by measuring the weight changes in specific androgen-dependent tissues.[12][14]

Experimental Workflow:

References

- 1. What is Metandienone used for? [synapse.patsnap.com]

- 2. "Anabolic" effects of methandienone in men undergoing athletic training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of methandienone on the performance and body composition of men undergoing athletic training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metandienone - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Metandienone? [synapse.patsnap.com]

- 7. Metandienone: Pharmacology and Therapeutic Uses_Chemicalbook [chemicalbook.com]

- 8. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Technical Guide: Cellular Uptake and Distribution of Methandrostenolone in vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanisms of action of Methandrostenolone (also known as metandienone or Dianabol) at the cellular level, based on available in vitro research.

Introduction

Methandrostenolone is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from testosterone. Its primary mechanism of action involves binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[1][2] This interaction initiates a cascade of molecular events that ultimately alter gene expression, leading to the anabolic effects associated with the compound, such as increased protein synthesis and muscle growth.[3] Understanding the pharmacokinetics of Methandrostenolone at the cellular level is crucial for elucidating its biological effects and potential therapeutic applications.

Cellular Uptake of Methandrostenolone

The cellular uptake of steroids like Methandrostenolone is a critical first step in their mechanism of action. While specific quantitative data on the intracellular concentration of Methandrostenolone is limited in publicly available literature, the uptake process is understood to be rapid, with half-maximal uptake of similar steroids occurring within minutes.

Quantitative Data on Androgen Receptor Binding

While intracellular concentration data is scarce, information regarding the binding affinity of Methandrostenolone to its primary target, the androgen receptor, is available.

| Compound | Receptor | Binding Affinity/Activity | Reference |

| Methandrostenolone | Human Androgen Receptor Ligand Binding Domain (hARLBD) | High binding affinity | [4] |

| Methandrostenolone | Rat Recombinant Androgen Receptor (AR) | Low affinity ligand, but potent activator of AR-dependent transactivation | [2][5] |

| Methandrostenolone | Rat Androgen Receptor (in vitro) | Weak competitor for the androgen receptor | [6] |

Subcellular Distribution of Methandrostenolone

Following cellular uptake, Methandrostenolone is distributed among various subcellular compartments. As a lipophilic molecule that acts on a nuclear receptor, it is expected to be found in the cytoplasm, nucleus, and cellular membranes.

Expected Subcellular Distribution

The following table presents a representative, albeit not experimentally determined for Methandrostenolone, subcellular distribution profile for a lipophilic steroid that interacts with a nuclear receptor.

| Cellular Compartment | Expected Relative Concentration | Rationale |

| Cytoplasm | High | Site of initial entry and interaction with the unbound androgen receptor complex. |

| Nucleus | High | Translocation of the Methandrostenolone-AR complex occurs to regulate gene expression. |

| Mitochondria | Low to Moderate | Some steroids have been shown to have non-genomic effects via mitochondrial mechanisms. |

| Endoplasmic Reticulum | Low to Moderate | Potential site of metabolism. |

| Plasma Membrane | Low | Transiently associated during uptake. |

Signaling Pathway of Methandrostenolone

The primary signaling pathway initiated by Methandrostenolone is the androgen receptor (AR) signaling pathway.

Androgen Receptor Signaling Pathway

Caption: Androgen Receptor Signaling Pathway of Methandrostenolone.

The binding of Methandrostenolone to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins (HSPs).[7] The activated Methandrostenolone-AR complex then dimerizes and translocates to the nucleus.[7][8] In the nucleus, the dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[7][9] This binding, along with the recruitment of co-activators or co-repressors, modulates the transcription of genes involved in muscle growth and other physiological processes, such as Myogenin and Insulin-like Growth Factor 1 (IGF-1).[1][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Methandrostenolone's cellular uptake and distribution.

Cellular Uptake Assay (General Protocol)

This protocol is adapted from methods used for other steroids and can be applied to study Methandrostenolone uptake.

Objective: To quantify the time-dependent uptake of radiolabeled Methandrostenolone into cultured cells.

Materials:

-

Cultured cells (e.g., C2C12 myoblasts, LNCaP prostate cancer cells)

-

Cell culture medium

-

Radiolabeled Methandrostenolone (e.g., [³H]-Methandrostenolone)

-

Unlabeled Methandrostenolone

-

Transport buffer (e.g., HBSS-HEPES, pH 7.4)

-

Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

-

Scintillation cocktail

-

24-well plates

-

Liquid scintillation counter

Procedure:

-

Seed cells into 24-well plates and culture until they reach near confluence.

-

On the day of the assay, aspirate the culture medium and wash the cells with transport buffer.

-

Add fresh transport buffer to each well.

-

To initiate uptake, add radiolabeled Methandrostenolone to each well at the desired concentration. For competition assays, add an excess of unlabeled Methandrostenolone.

-

Incubate the plate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

To stop the uptake at each time point, rapidly aspirate the buffer and wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding cell lysis buffer to each well.

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

Subcellular Fractionation (General Protocol)

This protocol provides a general workflow for separating cellular components to determine the subcellular distribution of Methandrostenolone.

Objective: To isolate nuclear, cytosolic, and mitochondrial fractions from cultured cells treated with Methandrostenolone.

Materials:

-

Cultured cells treated with Methandrostenolone

-

Homogenization buffer

-

Differential centrifugation buffers

-

Protease inhibitors

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Harvest cultured cells by scraping and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic homogenization buffer and incubate on ice to allow cells to swell.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 800 x g) to pellet the nuclei.

-

Collect the supernatant (post-nuclear supernatant).

-

Wash the nuclear pellet with homogenization buffer and re-centrifuge to obtain a purified nuclear fraction.

-

Centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

The mitochondrial pellet can be further purified by washing and re-centrifugation.

-

Quantify Methandrostenolone in each fraction using a suitable analytical method like LC-MS/MS.

Quantification of Intracellular Methandrostenolone by LC-MS/MS (General Protocol)

This protocol outlines the general steps for quantifying the concentration of Methandrostenolone within cultured cells.

Objective: To determine the absolute concentration of Methandrostenolone in cell lysates using liquid chromatography-tandem mass spectrometry.

Materials:

-

Cell lysates from Methandrostenolone-treated cells

-

Internal standard (e.g., deuterated Methandrostenolone)

-

Acetonitrile (B52724) for protein precipitation

-

Organic solvent for liquid-liquid extraction (e.g., methyl tert-butyl ether)

-

LC-MS/MS system

Procedure:

-

Add a known amount of the internal standard to the cell lysate samples.

-

Precipitate proteins by adding cold acetonitrile and vortexing.

-

Centrifuge to pellet the precipitated proteins.

-

Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase used for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate Methandrostenolone from other cellular components using a suitable chromatography column and gradient.

-

Detect and quantify Methandrostenolone and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of Methandrostenolone in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Experimental Workflow and Logical Relationships

General Experimental Workflow for Studying Cellular Uptake

Caption: Experimental workflow for in vitro uptake studies.

This diagram illustrates a logical workflow for investigating the cellular uptake and distribution of Methandrostenolone. The process begins with cell culture, followed by treatment with the compound. Subsequently, cellular uptake assays and subcellular fractionation are performed. The concentration of Methandrostenolone in the collected samples is then quantified using an analytical technique such as LC-MS/MS. Finally, the data is analyzed to determine uptake kinetics and subcellular distribution.

Conclusion

This technical guide has summarized the current understanding of the cellular uptake and distribution of Methandrostenolone in vitro. The primary mechanism of action is through the activation of the androgen receptor signaling pathway, leading to altered gene expression. While detailed quantitative data on the intracellular concentrations of Methandrostenolone are not extensively available, the provided experimental protocols offer a framework for researchers to conduct such investigations. Further studies employing these methodologies are necessary to fully elucidate the cellular pharmacokinetics of this potent anabolic steroid.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Systematic Review of Methandrostenolone [athenaeumpub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The effect of anabolic-androgenic steroids on aromatase activity and androgen receptor binding in the rat preoptic area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Anabolic-Androgenic Steroids and Glucocorticoids on the Kinetics of hAR and hGR Nucleocytoplasmic Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Application Notes and Protocols for the Detection of Methandrostenolone in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection of methandrostenolone (B1676361) (also known as metandienone) and its metabolites in human urine samples. The protocols focus on modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the standard methods in anti-doping and forensic toxicology laboratories.

Introduction

Methandrostenolone is a potent anabolic-androgenic steroid (AAS) that is prohibited in sports and controlled as a substance of abuse. Detecting its misuse requires sensitive and specific analytical methods capable of identifying the parent compound and its metabolites, which can persist in urine for extended periods. Doping control laboratories have developed numerous assays to determine the presence of administered drugs and their metabolic products.[1] The focus has increasingly shifted towards the identification of long-term metabolites to prolong the window of detection. A significant long-term metabolite of methandrostenolone is 18-nor-17β-hydroxymethyl,17α-methyl-androst-1,4,13-trien-3-one, which can be detected for up to 19 days after a single 5 mg dose.[1]

Modern analytical strategies often target both phase I and phase II metabolites, including glucuronide and sulfate (B86663) conjugates, to enhance detection capabilities. LC-MS/MS, in particular, allows for the direct detection of these conjugated metabolites without the need for hydrolysis, simplifying sample preparation.[2]

Analytical Methods Overview

The primary methods for methandrostenolone detection are GC-MS and LC-MS/MS. Both techniques offer high sensitivity and selectivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust technique for steroid analysis. It typically requires derivatization of the analytes to increase their volatility and thermal stability. GC-MS is highly effective in separating complex mixtures and providing characteristic mass spectra for identification. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity.[3][4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained prominence for its ability to analyze a wide range of compounds, including intact conjugated metabolites.[2][5] It often requires less sample preparation than GC-MS (e.g., no derivatization) and can offer very high sensitivity and specificity, especially with techniques like Selected Reaction Monitoring (SRM).[2][5]

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the detection of methandrostenolone and its metabolites.

| Analyte/Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | |||||

| 18 Anabolic Steroids | Urine | - | 2-40 ng/mL (LLOI) | 77-95 | [6] |

| Anabolic Steroids | Urine | - | MRPL of 2 ng/mL or lower | - | [7] |

| GC-MS/MS | |||||

| Steroid Hormones (TMS derivatives) | Urine | 1.0-2.5 ng/mL | 2.5-5 ng/mL | - | [8] |

| Endogenous Anabolic Steroids | Urine | - | Meets WADA LOIs | - | [9] |

LLOI: Lower Limit of Identification; MRPL: Minimum Required Performance Level; LOI: Limit of Identification; TMS: Trimethylsilyl (B98337).

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of Methandrostenolone Metabolites

This protocol is based on common procedures for the analysis of anabolic steroids in urine, incorporating enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization.[10][11]

1. Sample Preparation

- Internal Standard Addition: To 3 mL of urine, add 60 µL of a known concentration of an appropriate internal standard (e.g., deuterated testosterone).[10]

- Enzymatic Hydrolysis: Add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7.0) and 25 µL of β-glucuronidase from E. coli. Incubate the mixture for 1 hour at 50°C to cleave the glucuronide conjugates.[10]

- pH Adjustment: Add 750 µL of 20% K₂CO₃/KHCO₃ (1:1, v/v) to adjust the pH to approximately 9.5.[10]

- Liquid-Liquid Extraction (LLE): Add 6 mL of tert-butyl methyl ether (TBME), shake vigorously for 5 minutes, and then centrifuge for 5 minutes at 2500 rpm to separate the phases.[10]

- Evaporation: Transfer 4 mL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.[9][10]

2. Derivatization

- To the dry residue, add 100 µL of a derivatizing agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with ammonium (B1175870) iodide and ethanethiol (B150549) (1000:2:5, v/w/v).[10]

- Heat the mixture at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives.[10]

3. GC-MS/MS Analysis

- Injection: Inject 1-3 µL of the derivatized sample into the GC-MS/MS system.[10]

- Gas Chromatography Conditions:

- Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., ZB-1ms), is suitable.[12]

- Carrier Gas: Helium or hydrogen at a constant flow rate.[9][12]

- Temperature Program: An initial temperature of around 70°C, ramped up to 300-340°C.[12]

- Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).[13][14]

- Acquisition Mode: Selected Reaction Monitoring (SRM) for targeted analysis of specific metabolites. This mode offers high sensitivity and selectivity.[3]

Protocol 2: LC-MS/MS Analysis of Intact Methandrostenolone Metabolites

This protocol allows for the simultaneous detection of phase I and phase II (glucuronide and sulfate) metabolites without a hydrolysis step, simplifying the workflow.[2]

1. Sample Preparation

- Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated methandrostenolone) to 400 µL of urine in a 96-well plate.[15]

- Buffer Addition: Add 400 µL of ammonium acetate (B1210297) buffer (1 M, pH 4.0) and mix.[15]

- Centrifugation: Centrifuge the plate to pellet any precipitates.

- Solid-Phase Extraction (SPE):

- Condition a reversed-phase SPE cartridge (e.g., Strata-X) with methanol (B129727) and water.[15]

- Load the sample onto the cartridge.

- Wash the cartridge with water and a water-methanol mixture (e.g., 40:60 v/v).[15]

- Elute the analytes with an isopropanol-methanol mixture (1:1, v/v).[15]

- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography Conditions:

- Column: A C18 reversed-phase column with a small particle size (e.g., ≤ 3.5 µm) for high resolution.[7]

- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium acetate.

- Flow Rate: Typically in the range of 0.2-0.5 mL/min.[7]

- Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), usually in positive mode for methandrostenolone and its metabolites.

- Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each target analyte. This provides high specificity and sensitivity.[7]

Visualizations

Caption: Workflow for GC-MS/MS analysis of methandrostenolone.

Caption: Workflow for LC-MS/MS analysis of methandrostenolone.

Caption: Simplified metabolic pathway of methandrostenolone.

References

- 1. Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. hpst.cz [hpst.cz]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. LC-MS/MS detection of unaltered glucuronoconjugated metabolites of metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apro-s.com [apro-s.com]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection and characterization of new long term steroid metabolites by MRM GC-CI-MS/MS. | Agence mondiale antidopage [wada-ama.org]

- 14. Efficient approach for the detection and identification of new androgenic metabolites by applying SRM GC-CI-MS/MS: a methandienone case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Metandienone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metandienone, also known as Methandienone or Dianabol, is a potent anabolic-androgenic steroid. Its detection in biological matrices is of significant interest in the fields of anti-doping science, clinical toxicology, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) stands as a robust and widely utilized analytical technique for the unambiguous identification and quantification of Metandienone and its metabolites. This document provides a comprehensive protocol for the analysis of Metandienone, focusing on its long-term metabolites in urine, which are crucial for extending the detection window after administration. The methodologies described are based on established procedures in doping control laboratories.

Metabolic Fate of Metandienone:

Upon administration, Metandienone is extensively metabolized in the human body. The parent compound is rarely detected in urine.[1] Instead, a series of phase I and phase II metabolites are formed. For effective monitoring, analytical methods target the detection of specific, long-lasting metabolites. Key metabolites that are often monitored include 17-epi-methandienone, 6β-hydroxy-17-epi-methandienone, and the long-term metabolite 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one.[1][2][3] The detection of these metabolites provides conclusive evidence of Metandienone use.

Experimental Protocol

This protocol details the necessary steps for the analysis of Metandienone metabolites in urine samples, from sample preparation to GC-MS analysis.

1. Sample Preparation:

The sample preparation process is critical for isolating the analytes of interest from the complex urine matrix and preparing them for GC-MS analysis. This typically involves hydrolysis, extraction, and derivatization.

a. Hydrolysis:

Metabolites in urine are often excreted as glucuronide conjugates. A hydrolysis step is necessary to cleave these conjugates and release the free metabolites.

-

To 2 mL of urine, add an internal standard (e.g., 500 ng/mL of methyltestosterone).

-

Add 1 mL of phosphate (B84403) buffer (pH 7).

-

Add 25 µL of β-glucuronidase from E. coli.

-

Incubate the mixture at 50°C for 90 minutes.

b. Extraction:

Either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the metabolites.

-

Liquid-Liquid Extraction (LLE):

-

Adjust the pH of the hydrolyzed sample to approximately 9 with potassium carbonate.

-

Add 5 mL of tert-butyl methyl ether (TBME) and shake mechanically for 15 minutes.

-

Centrifuge at 2500 rpm for 15 minutes.

-

Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

-

Solid-Phase Extraction (SPE):

-

For confirmation analysis, SPE using a resin like Amberlite XAD2 can be used for further purification and to reduce background noise.

-

The hydrolyzed urine is passed through the SPE cartridge, followed by washing and elution of the analytes.

-

c. Derivatization:

Steroids are often not volatile enough for direct GC analysis. Derivatization with a silylating agent increases their volatility.

-

To the dry residue from the extraction step, add 100 µL of a derivatizing agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with ammonium (B1175870) iodide and ethanethiol (B150549) (1000:2:3, v/w/v).[2]

-

Heat the mixture at 60°C for 30 minutes.

-

The sample is now ready for injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

The following are typical GC-MS parameters for the analysis of Metandienone metabolites.

-

Gas Chromatograph: Agilent 6890N or similar.

-

Mass Spectrometer: Agilent 5973 or similar.

-

Injection Volume: 3 µL.

-

Injector: Splitless mode.

-

Column: HP Ultra-1 (17 m, 0.20 mm i.d., 0.11 µm film thickness) or equivalent.[4]

-

Oven Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, then to 320°C at 20°C/min.[4]

-

Carrier Gas: Helium.[4]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for targeted analysis to enhance sensitivity and selectivity.

Data Presentation

The following table summarizes key quantitative data for the identification of Metandienone metabolites by GC-MS.

| Metabolite | Retention Time (t_R) | Characteristic Mass Fragments (m/z) |

| Metabolite 3 (structure not fully specified in source) | 12.40 min | 143, 216, 358, 448 |

| Metabolite 5 (structure not fully specified in source) | 15.15 min | 133, 339, 442 |

| 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one | Not specified | 133, loss of 103 u (●CH2-O-TMS) |

| Internal Standard (Methyltestosterone) | Not specified | 301, 446 |

Note: Retention times can vary depending on the specific GC column and conditions used. The characteristic mass fragments are for the trimethylsilyl (B98337) (TMS) derivatives.

Visualizations

Experimental Workflow Diagram:

References

- 1. Gas chromatographic and capillary column gas chromatographic--mass spectrometric determination of synthetic anabolic steroids. I. Methandienone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Identification of Methandrostenolone Metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and characterization of methandrostenolone (B1676361) (also known as metandienone or Dianabol) metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined herein are designed for researchers in drug metabolism, pharmacology, and anti-doping sciences. This application note includes comprehensive experimental procedures, quantitative data for key metabolites, and visual representations of the metabolic pathway and analytical workflow.

Introduction